molecular formula C10H16O3 B15239412 2-Cyclopentyloxolane-2-carboxylic acid

2-Cyclopentyloxolane-2-carboxylic acid

Cat. No.: B15239412
M. Wt: 184.23 g/mol
InChI Key: RSBKJYWFOOXMGB-UHFFFAOYSA-N
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Description

2-Cyclopentyloxolane-2-carboxylic acid is an organic compound that belongs to the class of carboxylic acids It features a cyclopentane ring fused with an oxolane ring and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Cyclopentyloxolane-2-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of cyclopentanone with ethylene glycol in the presence of an acid catalyst can yield the oxolane ring, which can then be further functionalized to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopentyloxolane-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like thionyl chloride (SOCl₂) can be used to convert the carboxylic acid group to an acyl chloride, which can then undergo further substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

2-Cyclopentyloxolane-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of metabolic pathways and enzyme interactions.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Cyclopentyloxolane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate enzyme activity, receptor binding, and other biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanecarboxylic acid: Similar structure but lacks the oxolane ring.

    Oxolane-2-carboxylic acid: Contains the oxolane ring but lacks the cyclopentane ring.

Uniqueness

2-Cyclopentyloxolane-2-carboxylic acid is unique due to the presence of both the cyclopentane and oxolane rings, which confer distinct chemical and physical properties

Properties

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

2-cyclopentyloxolane-2-carboxylic acid

InChI

InChI=1S/C10H16O3/c11-9(12)10(6-3-7-13-10)8-4-1-2-5-8/h8H,1-7H2,(H,11,12)

InChI Key

RSBKJYWFOOXMGB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2(CCCO2)C(=O)O

Origin of Product

United States

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